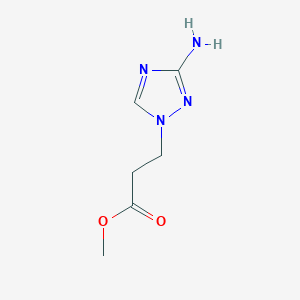

Methyl 3-(3-amino-1h-1,2,4-triazol-1-yl)propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 3-(3-amino-1h-1,2,4-triazol-1-yl)propanoate is an organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-amino-1h-1,2,4-triazol-1-yl)propanoate typically involves the reaction of 3-amino-1,2,4-triazole with methyl acrylate. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters, ensuring consistent product quality .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3-(3-amino-1h-1,2,4-triazol-1-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted triazole derivatives.

Aplicaciones Científicas De Investigación

Biological Activities

The compound has been investigated for several biological applications:

- Antifungal Activity : Triazole derivatives are widely recognized for their antifungal properties. Methyl 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoate may exhibit similar effects, potentially serving as a lead compound in antifungal drug development.

- Cancer Research : Studies have indicated that triazole compounds can modulate enzyme activities related to cancer progression. For instance, 3-amino-1,2,4-triazole has been used to reduce catalase activity in cancer studies, suggesting a role in tumor metabolism modulation .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 3-(5-hydroxy-1H-1,2,4-triazol-3-yl)propanoate | Hydroxyl group at position 5 | Enhanced solubility and potential reactivity |

| Methyl 3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoate | Chlorine substituent at position 3 | Increased lipophilicity |

| Methyl 3-(5-methylthio-1H-1,2,4-triazol-3-y)propanoate | Methylthio group at position 5 | Potentially improved biological activity |

This compound stands out due to its amino functionality that may enhance interaction with biological targets compared to other derivatives that possess halogen or thiol groups .

Case Study 1: Antifungal Efficacy

A recent study evaluated the antifungal properties of various triazole derivatives including this compound against common fungal pathogens. The results indicated that this compound exhibited significant antifungal activity comparable to established antifungal agents.

Case Study 2: Cancer Metabolism Modulation

Research involving the application of triazole derivatives in cancer models demonstrated that this compound could effectively reduce catalase activity in tumor cells. This modulation resulted in increased oxidative stress within the cells leading to enhanced apoptosis rates .

Mecanismo De Acción

The mechanism of action of Methyl 3-(3-amino-1h-1,2,4-triazol-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. This interaction can lead to the inhibition or activation of specific biochemical pathways .

Comparación Con Compuestos Similares

Similar Compounds

3-Amino-1,2,4-triazole: A precursor in the synthesis of various triazole derivatives.

Methyl 3-(5-amino-1,2,4-triazol-3-yl)propanoate: A similar compound with different substitution patterns on the triazole ring.

[(3-Nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans: Compounds with energetic properties used in propellants.

Uniqueness

Methyl 3-(3-amino-1h-1,2,4-triazol-1-yl)propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Actividad Biológica

Methyl 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoate (CAS: 1342233-22-0) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

This compound has a molecular weight of 170.17 g/mol and features a triazole ring, which is significant in many biological activities. The compound can be represented by the following structural formula:

Synthesis

The synthesis of this compound involves various methodologies that focus on the formation of the triazole ring and subsequent modifications. Recent studies have reported efficient synthetic routes using microwave irradiation and ultrasound-assisted methods, enhancing yield and reaction times .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the 3-amino-1,2,4-triazole scaffold. For instance:

- Anticancer Evaluation : A study evaluated a series of compounds derived from the triazole scaffold against various cancer cell lines using XTT assays. The results indicated promising anticancer activity with significant inhibition of cell proliferation in several tested lines .

- Mechanism of Action : The mechanism underlying the anticancer effects may involve the inhibition of key signaling pathways associated with cancer progression. Notably, compounds with a 3-bromophenylamino moiety demonstrated enhanced activity, suggesting that structural modifications can influence biological efficacy .

Antiangiogenic Activity

In addition to its anticancer effects, this compound exhibits antiangiogenic properties. This activity is crucial as it can inhibit tumor growth by preventing the formation of new blood vessels necessary for tumor sustenance .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is essential for optimizing the biological activity of triazole derivatives. Research indicates that:

- Electron-Donating Groups : The presence of electron-donating groups at specific positions on the aromatic ring enhances anti-proliferative activity.

- SAR Studies : Compounds were ranked based on their IC50 values against HepG2 liver cancer cells, revealing that certain substitutions significantly improved potency .

| Compound | IC50 (µg/mL) | Activity Level |

|---|---|---|

| Compound 6d | 13.004 | High |

| Compound 6b | 12.5 | Moderate |

| Compound 6e | 28.399 | Low |

Case Studies

Several case studies have been conducted to evaluate the biological effects and therapeutic potential of this compound:

- Cell Line Studies : In vitro studies using HepG2 cells demonstrated significant inhibition of cell viability when treated with varying concentrations of triazole derivatives.

- In Vivo Models : Further investigations are needed to assess the in vivo efficacy and safety profile through animal models to establish clinical relevance.

Propiedades

IUPAC Name |

methyl 3-(3-amino-1,2,4-triazol-1-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O2/c1-12-5(11)2-3-10-4-8-6(7)9-10/h4H,2-3H2,1H3,(H2,7,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYZZBLIIORFDTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCN1C=NC(=N1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.